molecular formula C24H28N6O B11231532 N~4~-(3-methylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-methylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11231532
M. Wt: 416.5 g/mol
InChI Key: PYHQAZVLTNZMLR-UHFFFAOYSA-N
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Description

N4-(3-METHYLPHENYL)-1-PHENYL-N6-[3-(PROPAN-2-YLOXY)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-METHYLPHENYL)-1-PHENYL-N6-[3-(PROPAN-2-YLOXY)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the phenyl and 3-methylphenyl groups. The final step involves the attachment of the 3-(propan-2-yloxy)propyl group under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N4-(3-METHYLPHENYL)-1-PHENYL-N6-[3-(PROPAN-2-YLOXY)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolopyrimidines.

Scientific Research Applications

N4-(3-METHYLPHENYL)-1-PHENYL-N6-[3-(PROPAN-2-YLOXY)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-METHYLPHENYL)-1-PHENYL-N6-[3-(PROPAN-2-YLOXY)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-METHYLPHENYL)-1-PHENYL-N6-[3-(PROPAN-2-YLOXY)PROPYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular architecture makes it a valuable compound for various applications.

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

4-N-(3-methylphenyl)-1-phenyl-6-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C24H28N6O/c1-17(2)31-14-8-13-25-24-28-22(27-19-10-7-9-18(3)15-19)21-16-26-30(23(21)29-24)20-11-5-4-6-12-20/h4-7,9-12,15-17H,8,13-14H2,1-3H3,(H2,25,27,28,29)

InChI Key

PYHQAZVLTNZMLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC(C)C)C4=CC=CC=C4

Origin of Product

United States

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